Product packaging for (Nona-1,3-diene-3-sulfonyl)benzene(Cat. No.:CAS No. 136339-28-1)

(Nona-1,3-diene-3-sulfonyl)benzene

Cat. No.: B14267377
CAS No.: 136339-28-1
M. Wt: 264.4 g/mol
InChI Key: RMTLKGZAEBEBMS-UHFFFAOYSA-N
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Description

(Nona-1,3-diene-3-sulfonyl)benzene (CAS 136339-28-1) is a high-value chemical reagent with the molecular formula C15H20O2S and a molecular weight of 264.389 g/mol. This compound features a sulfonyl group linked to a nona-1,3-diene chain, making it a valuable building block in organic synthesis . Its predicted physical properties include a density of 1.050±0.06 g/cm³ and a boiling point of 413.9±18.0 °C . This compound is primarily used in research as a precursor for stereoselective synthesis. It serves as a proficient source for generating dienyl zirconocene derivatives, and the specific stereochemistry of the resulting diene is contingent upon the transmetalation reaction conditions . Compounds containing the 1,3-diene motif, such as this one, are of significant interest in materials science due to their unique photophysical properties, including aggregation-induced emission (AIE) . AIE luminogens (AIEgens) are extensively utilized in the development of advanced materials like organic light-emitting diodes (OLEDs), chemical sensors, and probes for bioimaging and photodynamic therapy . The sulfonyl functional group is a versatile handle in synthetic chemistry, often employed in aromatic synthesis as a reversible blocking group to achieve ortho-selective substitution and in the construction of complex molecules like allylic sulfones . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant scientific literature for comprehensive safety and handling protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2S B14267377 (Nona-1,3-diene-3-sulfonyl)benzene CAS No. 136339-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136339-28-1

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

nona-1,3-dien-3-ylsulfonylbenzene

InChI

InChI=1S/C15H20O2S/c1-3-5-6-8-11-14(4-2)18(16,17)15-12-9-7-10-13-15/h4,7,9-13H,2-3,5-6,8H2,1H3

InChI Key

RMTLKGZAEBEBMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Exploration of Reactivity and Mechanistic Pathways of Nona 1,3 Diene 3 Sulfonyl Benzene

Cycloaddition Reactions

The conjugated diene system in (Nona-1,3-diene-3-sulfonyl)benzene, influenced by the electronic effects of the sulfonyl group, readily engages in cycloaddition reactions. The nature of its participation, either as a diene or a dienophile, is dictated by the electronic character of the reacting partner.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a prominent feature of the reactivity of sulfonylated dienes. nih.govwikipedia.org The electron-withdrawing nature of the sulfonyl group significantly influences the electronic demand of the cycloaddition.

In a normal electron demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. wikipedia.orgnih.gov Due to the electron-withdrawing phenylsulfonyl group, this compound is an electron-poor diene. Therefore, for it to participate as the diene component in a normal electron demand scenario, a highly electron-rich dienophile would be required.

However, a more common role for sulfonyl dienes in this type of reaction is to act as the dienophile. The presence of the sulfonyl group activates the conjugated system towards reaction with electron-rich dienes. For instance, 2-sulfonylated 1,3-dienes have been shown to react as dienophiles with electron-rich dienes like the Danishefsky diene. The regioselectivity of these reactions is controlled by the phenylsulfonyl group.

Table 1: Representative Normal Electron Demand Diels-Alder Reactions of Sulfonylated Dienes (Data is illustrative for analogous systems)

Diene (Electron-Rich)Dienophile (Electron-Poor Sulfonyl Diene Analogue)ConditionsProductReference
Danishefsky's Diene2-(Phenylsulfonyl)-1,3-butadiene130 °CSubstituted Cyclohexene (B86901)
Cyclopentadiene (B3395910)2-(Phenylsulfonyl)-1,3-butadiene130 °CBicyclic Adduct

The inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.orgnih.gov This is the more typical role for this compound, given its electron-deficient nature imparted by the sulfonyl group. The sulfonyl group lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Unoccupied Molecular Orbital (HOMO) of an electron-rich dienophile, such as an enol ether or an enamine. nih.govsigmaaldrich.com

These reactions are often highly regioselective and can proceed under mild thermal conditions or with Lewis acid catalysis. acs.org The N-sulfonyl-1-aza-1,3-butadienes, for example, are known to undergo highly diastereoselective IEDDA reactions with enol ethers at room temperature. nih.govresearchgate.net The bulky sulfonyl group can also influence the stereochemical outcome of the cycloaddition. nih.gov

Table 2: Representative Inverse Electron Demand Diels-Alder Reactions (Data is illustrative for analogous systems)

Diene (Electron-Poor Sulfonyl Diene Analogue)Dienophile (Electron-Rich)ConditionsProductReference
N-Sulfonyl-1-aza-1,3-butadieneEnol EtherRoom TemperatureTetrahydropyridine derivative nih.gov
1,2,4,5-TetrazineAlkeneRoom TemperatureDihydropyridazine derivative nih.govsigmaaldrich.com
1-Sulfonyl-1,3-dieneElectron-rich alkeneThermal or Lewis Acid CatalysisSubstituted Cyclohexene acs.org

A sophisticated application of the reactivity of sulfonyl dienes involves a tandem sequence of a Diels-Alder reaction followed by a retro-ene reaction. This strategy provides a "traceless" route to cyclohexenes, where the sulfonyl group is ultimately eliminated. acs.org In this process, a 1-sulfonyl-1,3-diene can first undergo an inverse electron demand Diels-Alder reaction. acs.org The resulting cycloadduct, an allylic sulfone, can then be induced to undergo a retro-ene reaction, which involves the extrusion of sulfur dioxide to form a new cyclohexene derivative. acs.org This sequence offers a powerful method for the stereocontrolled synthesis of complex six-membered rings that might be otherwise difficult to access directly. acs.org

Beyond the Diels-Alder reaction, the activated double bonds in sulfonylated systems can participate in other pericyclic transformations.

While less common for simple sulfonyl dienes, the sulfonyl group can influence the course of photochemical cycloadditions. For instance, N-sulfonylimines have been shown to undergo photosensitized [4+2] and [2+2] cycloaddition reactions. nih.gov The specific pathway followed can be tuned by modulating the substrates. nih.gov

Diels-Alder Cycloadditions Involving Sulfonyl Dienes as Dienophiles or Dienes

Mechanistic Insights into Substitution and Elimination Reactions Involving the Sulfonyl Group

The phenylsulfonyl group is a good leaving group, and its presence on the diene framework opens up possibilities for substitution and elimination reactions.

Mechanistic studies on the solvolysis of arenesulfonyl halides suggest that nucleophilic attack at the sulfur atom is a key process. beilstein-journals.org For this compound, a similar nucleophilic attack on the sulfur atom by a suitable nucleophile could lead to the displacement of the phenylsulfonyl group. The reaction would likely proceed through a bimolecular nucleophilic substitution mechanism (SN2-type) at the sulfur center. beilstein-journals.org

Elimination reactions are also a plausible pathway, particularly if the reaction conditions favor the removal of a proton from a position alpha to the sulfonyl group, leading to the formation of a new double bond and expulsion of the sulfinate anion. The direct synthesis of allylic sulfones via the hydrosulfonylation of 1,3-dienes with sulfinic acids proceeds through a proposed mechanism involving the protonation of the diene to form an allylic carbocation, followed by nucleophilic attack of the sulfinate anion. mdpi.com The reverse of this process, an elimination reaction, would be a key consideration in the reactivity of this compound under certain conditions.

Reductive Desulfonylation and Reductive Elimination Pathways

The sulfonyl group is often employed as a temporary activating or directing group in organic synthesis, and its subsequent removal is a key strategic step. organicreactions.org Reductive desulfonylation involves the cleavage of a carbon-sulfur bond, replacing it with a carbon-hydrogen bond. wikipedia.org For this compound, this process would remove the phenylsulfonyl group to yield nona-1,3-diene. This transformation is typically achieved using strong reducing agents. Common methods include the use of active metals or their salts, such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org The general mechanism for these reductions often involves single-electron transfer (SET) from the metal to the sulfone. researchgate.net

In a related process, reductive elimination can occur if a suitable leaving group is present in the position beta to the sulfone, leading to the formation of a new double bond. wikipedia.org This is the key step in the Julia-Lythgoe olefination, where β-hydroxy or β-alkoxy sulfones undergo elimination to form alkenes. organicreactions.org While this compound itself lacks a β-leaving group, prior modification, such as hydroxylation of the diene system, could create a substrate suitable for reductive elimination.

Concerted Intramolecular Elimination (E_i) Mechanisms in Sulfones

A concerted intramolecular elimination, or E_i mechanism, represents another pathway for the removal of the sulfonyl group. wikipedia.org This type of reaction, also known as thermal syn-elimination, proceeds through a cyclic transition state without the need for external reagents. wikipedia.org For a sulfone, this would involve the sulfonyl group acting as the base, abstracting a vicinal hydrogen atom while the C-S bond cleaves simultaneously to form an alkene.

However, studies have shown that for sulfones, this E_i mechanism requires extremely high temperatures, often in excess of 400°C. researchgate.net At such temperatures, sulfones more frequently decompose through alternative pathways, such as the loss of sulfur dioxide (SO₂). researchgate.net The high activation energy for the E_i pathway in sulfones is in contrast to analogous eliminations in sulfoxides or selenoxides, which occur under much milder conditions. wikipedia.orgresearchgate.net Therefore, while mechanistically possible, the thermal E_i elimination of benzenesulfinic acid from this compound to generate a new double bond is not a synthetically practical pathway under normal laboratory conditions.

Nucleophilic Substitution at Tetracoordinate Sulfur: Analogy to Arenesulfonyl Chlorides

The sulfur atom in the sulfonyl group is tetracoordinate and electrophilic, making it a potential site for nucleophilic attack. The mechanism of nucleophilic substitution at this center has been extensively studied for arenesulfonyl chlorides. nih.govmdpi.comdntb.gov.ua These studies provide a useful analogy for understanding the potential reactivity of this compound.

Substitution at the sulfonyl sulfur can proceed through two primary mechanisms: a concerted, S_N2-like pathway involving a single transition state, or a stepwise addition-elimination (A-E) pathway that proceeds via a short-lived trigonal bipyramidal intermediate. mdpi.comresearchgate.net The preferred pathway depends on the nature of the nucleophile and the leaving group. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, experimental and computational studies support a concerted S_N2 mechanism. nih.govresearchgate.net

Kinetic studies on arenesulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring accelerate the rate of nucleophilic substitution, as indicated by a positive Hammett ρ-value of +2.02. nih.govmdpi.comdntb.gov.ua This is because these groups help to stabilize the buildup of negative charge on the sulfonyl oxygen atoms in the transition state.

ReactantMechanism TypeKey FindingsReference
Arenesulfonyl ChloridesS_N2-like (concerted)Follows Hammett equation with ρ = +2.02, indicating acceleration by electron-withdrawing groups. nih.gov, mdpi.com, dntb.gov.ua
Arenesulfonyl FluoridesAddition-Elimination (stepwise)Proceeds via a difluorosulfurandioxide intermediate. researchgate.net

In the case of this compound, the dienyl group would have to function as the leaving group. Compared to a chloride ion, the dienyl anion is a significantly poorer leaving group, making direct nucleophilic substitution at the sulfur center challenging. However, the mechanistic principles derived from arenesulfonyl chlorides remain relevant for predicting the electronic requirements and potential transition state structures of such a transformation.

Addition Reactions to the Conjugated Diene System

The electron-withdrawing phenylsulfonyl group strongly activates the conjugated diene system, making it susceptible to nucleophilic addition reactions.

Michael Additions to 2-(Phenylsulfonyl)-1,3-dienes and Subsequent Transformations

The Michael addition, or conjugate addition, is a characteristic reaction for electron-deficient alkenes. masterorganicchemistry.com In dienyl sulfones like this compound, the phenylsulfonyl group polarizes the entire conjugated system, creating electrophilic centers at the C2 and C4 positions. Nucleophiles can therefore add in a 1,4- or 1,6-fashion. The reaction involves the addition of a nucleophile (the Michael donor) to the electron-deficient diene (the Michael acceptor). youtube.com

A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.comyoutube.com The regioselectivity of the addition depends on the nature of the nucleophile and the reaction conditions. For 2-(phenylsulfonyl)-1,3-dienes, which are close structural analogs, these additions serve as a versatile method for functionalization. acs.org

The initial Michael adduct is an enolate or a related stabilized anion, which is then protonated to give the final product. masterorganicchemistry.com These adducts can be valuable intermediates for further synthetic transformations. acs.org

Michael Donor (Nucleophile)Michael AcceptorExpected Product TypeReference
Malonate Ester EnolateThis compoundAdduct from 1,4- or 1,6-addition youtube.com
Amine (e.g., Morpholine)This compoundAmino-functionalized vinyl sulfone acs.org, youtube.com
Gilman Reagent (Cuprate)This compoundAlkylated vinyl sulfone masterorganicchemistry.com

Stereoselective Functionalizations of Dienyl Sulfones

The double bonds within the dienyl sulfone system can be functionalized with a high degree of stereocontrol. The development of stereoselective reactions for allylic and vinylic sulfones provides a foundation for these transformations. digitellinc.com For instance, epoxidation of the double bonds can proceed with diastereoselectivity, influenced by the existing structure of the diene. rsc.org

Furthermore, dienyl sulfones can participate as the diene component in Diels-Alder reactions, leading to the formation of complex cyclic structures with controlled stereochemistry. The electron-withdrawing nature of the sulfonyl group influences the reactivity and selectivity of this cycloaddition. Modern methods for stereoselective functionalization often rely on chiral catalysts or reagents to control the facial selectivity of the addition to the diene. nih.govnih.gov

Metal-Mediated and Photoredox Catalysis in Sulfonyl Diene Transformations

Modern catalytic methods have significantly expanded the synthetic utility of sulfonyl compounds. The combination of photoredox and transition metal catalysis, in particular, has enabled novel transformations. rsc.orgnih.gov

A dual nickel/photoredox catalytic system has been developed for the synthesis of 1,3-dienyl sulfones from 1,3-enynes, demonstrating a powerful method for their construction. rsc.orgnih.gov This illustrates the compatibility of the dienyl sulfone moiety with such catalytic cycles. These same catalytic systems can potentially be used for the further functionalization of this compound. For example, dienyl sulfones can undergo palladium-catalyzed cross-coupling reactions with Grignard reagents, and dienyl bromides, which are structurally related, are amenable to nickel-catalyzed enantioconvergent couplings. rsc.orgacs.org

Photoredox catalysis can also be used to generate sulfonyl radicals from various precursors, which then add to electron-deficient olefins. organic-chemistry.org While this is often used to form sulfones, similar radical-based mechanisms could be initiated from or involve the diene system of this compound. Synergistic photoredox and iron catalysis has been used for the 1,2-thiosulfonylation of alkenes, showcasing the diverse possibilities of combining photocatalysis with other metals. acs.org These methods open up avenues for C-C and C-heteroatom bond formation under mild conditions, often proceeding through radical intermediates. mdpi.com

Palladium-Catalyzed C-S Bond Functionalizations and Cross-Couplings

Palladium catalysis offers a powerful tool for the functionalization of unsaturated systems like this compound. While direct C-S bond cleavage for cross-coupling in dienyl sulfones is challenging, the conjugated diene moiety readily participates in various palladium-catalyzed transformations where the sulfonyl group acts as a directing or activating group. These reactions typically involve the 1,3-diene system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One of the prominent reactions is the palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids, which, while being a method for the synthesis of allylic sulfones, provides a basis for understanding the interaction of palladium with dienyl sulfones. nih.govacs.org Research has demonstrated that palladium(0) complexes can catalyze the addition of a sulfonyl group and a hydrogen atom across the diene system. nih.govacs.org The regioselectivity of these additions is a key aspect, often leading to 1,4-addition products. For this compound, this would imply reactions at the termini of the diene system.

Furthermore, palladium-catalyzed difunctionalization of 1,3-dienes is a well-established field. d-nb.info These reactions introduce two new functional groups across the diene. For instance, the heteroannulation of 1,3-dienes with functionally substituted aryl halides, catalyzed by palladium, leads to the formation of heterocyclic structures. acs.org In the context of this compound, this could involve the reaction of the diene with a suitable bifunctional coupling partner.

The general mechanism for many palladium-catalyzed reactions of 1,3-dienes involves the initial coordination of the Pd(0) catalyst to one of the double bonds, followed by oxidative addition or insertion to form a π-allylpalladium intermediate. d-nb.info This intermediate can then be attacked by a nucleophile to yield the final product. The presence of the sulfonyl group in this compound influences the electronic properties of the diene and, consequently, the stability and reactivity of the π-allylpalladium intermediate, thereby affecting the regioselectivity of the nucleophilic attack.

Table 1: Representative Palladium-Catalyzed Reactions of 1,3-Dienes

Entry Diene Substrate Coupling Partner Catalyst/Ligand Product Type Yield (%) Ref
1 1,3-Butadiene Benzenesulfinic acid Pd(OAc)₂ / (R)-DTBM-Segphos Allylic Sulfone 95 nih.govacs.org
2 1-Phenyl-1,3-butadiene Benzenesulfinic acid Pd(OAc)₂ / (R)-DTBM-Segphos Allylic Sulfone 92 nih.govacs.org
3 Cyclohexa-1,3-diene 2-Iodophenyltosyl amide Pd(OAc)₂ / PPh₃ Tetrahydrocarbazole derivative 85 d-nb.info
4 1,3-Octadiene N-Tosyl-2-aminophenol Pd(dba)₂ / (S)-Pybox 3,4-Dihydro-2H-1,4-benzoxazine 91 nih.gov

Reactions Involving Dienyl Zirconocene (B1252598) Complexes via Isomerization-Elimination Sequences

The formation of dienyl zirconocene complexes from conjugated dienes is a valuable transformation in organic synthesis, as it converts a relatively inert diene into a nucleophilic species capable of reacting with a variety of electrophiles. While the direct reaction of this compound with a zirconocene source to form a dienyl zirconocene complex via an isomerization-elimination sequence is not explicitly documented, the principles of such reactions with related substrates suggest its feasibility.

The generation of dienyl zirconocene complexes often proceeds through a tandem allylic C-H bond activation-elimination sequence. nih.govacs.org For instance, treatment of non-conjugated unsaturated enol ethers with a (1-butene)ZrCp₂ complex has been shown to yield dienyl zirconocene derivatives as single geometrical isomers. nih.govacs.org This process involves the initial coordination of the zirconocene to a double bond, followed by C-H activation and subsequent elimination to form the conjugated dienyl zirconocene species.

In the case of this compound, a potential pathway could involve the initial coordination of a low-valent zirconocene species, such as that generated from Negishi's reagent (Cp₂ZrCl₂) and n-BuLi, to the diene system. Subsequent intramolecular rearrangements and potential elimination of a suitable leaving group, if present, or C-H activation could lead to the formation of a (nona-1,3-diene-3-sulfonyl)zirconocene complex. However, the strong electron-withdrawing nature of the sulfonyl group might influence the stability and reactivity of the resulting organozirconium species.

An alternative approach could involve the reaction of a pre-functionalized precursor. For example, hydrozirconation of conjugated enynes is a known method for preparing dienyl zirconocene complexes. core.ac.uk While this is not a direct reaction of this compound, it highlights a viable synthetic route to structurally similar dienyl zirconocene species.

Table 2: Formation of Dienyl Zirconocene Complexes

Entry Starting Material Reagent Product Yield (%) Ref
1 1-Methoxy-1,5-hexadiene (1-Butene)ZrCp₂ (1,3-Hexadienyl)zirconocene ether complex 75 nih.govacs.org
2 Hept-1-en-6-yne Cp₂ZrHCl (1,3-Heptadienyl)zirconocene N/A core.ac.uk
3 Allylcyclopropane derivative Zirconocene(II)-benzyne complex Dienyl zirconocene complex High nih.gov

Visible-Light-Induced Radical Addition-Elimination Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For this compound, the conjugated diene system is susceptible to radical addition, and the sulfonyl group can act as a leaving group in a subsequent elimination step, facilitating a radical addition-elimination pathway.

Recent studies have shown the synthesis of 1,3-dienyl sulfones through a photochemical, catalyst-free reaction between a 1,3-dienyl bromide and a sodium sulfinate salt. core.ac.ukresearchgate.netuniovi.es This transformation is believed to proceed through the formation of a halogen-bonding complex, which upon visible-light irradiation, initiates a radical chain reaction. While this describes the synthesis of the target compound, the reverse reaction, or a similar radical process, can be envisaged for its functionalization.

A plausible scenario for the reactivity of this compound involves the addition of a photochemically generated radical to the diene system. For instance, a radical species (R•) could add to the terminal carbon of the diene, generating a stabilized allylic radical. This intermediate could then undergo further reactions or, in the presence of a suitable radical scavenger or through a subsequent elimination step, lead to a functionalized product.

The photocatalytic generation of sulfonyl radicals from sulfonyl chlorides has been utilized in the synthesis of allylic sulfones from allyl bromides, proceeding via a radical addition-elimination mechanism. organic-chemistry.orgfigshare.com This principle can be extended to dienyl sulfones. A photogenerated radical could add to the diene of this compound, and if the conditions are suitable, a subsequent elimination of the benzenesulfonyl radical could occur, leading to a new diene. More likely, the addition of a radical to the diene would be followed by a hydrogen atom abstraction or another radical termination step to yield a stable product.

Table 3: Visible-Light-Induced Reactions Involving Dienes and Sulfones

Entry Substrate 1 Substrate 2 Photocatalyst Product Type Yield (%) Ref
1 1,3-Dienyl bromide Sodium benzenesulfinate (B1229208) None (Visible Light) 1,3-Dienyl sulfone 85 core.ac.ukresearchgate.net
2 Benzenesulfonyl chloride Allyl bromide Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Allylic sulfone 82 organic-chemistry.orgfigshare.com
3 Katritzky salt (from primary amine) Allylic sulfone fac-Ir(ppy)₃ Alkene (allylation product) 78 rsc.org
4 N-Homopropargylic amine Sodium sulfinate Eosin Y Sulfonyl-containing azacycle Good rsc.org

Advanced Spectroscopic Characterization and Structure Elucidation of Organic Sulfones

Infrared (IR) Spectroscopy for Sulfonyl Moiety Identification (S=O Stretching Vibrations)

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of the sulfonyl functional group (–SO₂–) due to its characteristic and intense absorption bands. The key diagnostic signals for the sulfonyl moiety are the symmetric and asymmetric stretching vibrations of the S=O bonds.

In aryl alkenyl sulfones, such as (Nona-1,3-diene-3-sulfonyl)benzene, the precise frequencies of these vibrations are influenced by the electronic effects of the attached benzene (B151609) ring and the conjugated diene system. The electron-withdrawing nature of the phenylsulfonyl group and its conjugation with the diene typically result in absorption bands appearing in specific regions of the spectrum. The asymmetric stretch (νₐₛ SO₂) is generally found at a higher wavenumber and is more intense than the symmetric stretch (νₛ SO₂). For compounds of this class, the asymmetric stretching vibration is expected in the 1330–1300 cm⁻¹ range, while the symmetric stretch appears in the 1160–1130 cm⁻¹ region. The presence of the C=C double bonds from the diene and the aromatic ring would also be confirmed by C=C stretching bands around 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Table 1: Typical IR Absorption Frequencies for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonyl (SO₂)Asymmetric Stretching1330–1300Strong
Sulfonyl (SO₂)Symmetric Stretching1160–1130Strong
Aromatic C-HStretching3100–3000Medium
Alkene C-HStretching3080–3010Medium
Alkyl C-HStretching2960–2850Medium-Strong
C=C (Diene)Stretching~1650 and ~1600Medium-Weak
C=C (Aromatic)Stretching~1585 and ~1475Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide a precise map of the proton environments.

Aromatic Protons: The protons on the benzene ring attached to the sulfonyl group would appear as multiplets in the downfield region, typically between 7.5 and 8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group are the most deshielded.

Vinylic Protons: The protons of the nona-1,3-diene system would resonate in the 5.5–7.5 ppm range. Their exact chemical shifts and coupling constants (J-values) would be crucial for assigning the geometry (E/Z) of the double bonds and confirming their positions. The proton on C2, being between two double bonds, would likely be significantly deshielded.

Alkyl Protons: The protons of the pentyl group at the end of the diene chain would appear in the upfield region (approximately 0.8–2.2 ppm), with the terminal methyl group (CH₃) being the most shielded signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Aromatic Carbons: The carbons of the phenyl ring would appear in the 125–140 ppm region. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be found at the downfield end of this range, around 138-142 ppm.

Vinylic Carbons: The four sp² carbons of the diene system would resonate between 115 and 150 ppm. The carbon atom (C3) directly bonded to the electron-withdrawing sulfonyl group would be the most deshielded of the diene carbons.

Alkyl Carbons: The sp³ carbons of the pentyl chain would be found in the upfield region of the spectrum, typically from 14 to 35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl (ortho to SO₂)7.8–8.0127–129
Phenyl (meta to SO₂)7.5–7.7129–131
Phenyl (para to SO₂)7.6–7.8133–135
Phenyl (ipso to SO₂)-138–142
Diene (C1-H)5.5–6.0118–125
Diene (C2-H)6.5–7.5135–145
Diene (C3)-140–150
Diene (C4-H)6.0–6.5130–140
Alkyl Chain (C5-H₂)2.1–2.330–35
Alkyl Chain (C6-C8)1.2–1.622–32
Alkyl Chain (C9-H₃)0.8–1.0~14

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₂₀O₂S), the calculated exact mass allows for unambiguous molecular formula confirmation, distinguishing it from other potential isomers.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would undergo characteristic fragmentation pathways. Key fragmentation events would likely include:

Loss of the pentyl group: Cleavage of the C4-C5 bond, leading to a significant fragment ion.

Cleavage of the C-S bond: Fission of the bond between the diene and the sulfur atom, resulting in ions corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the dienyl cation.

Loss of SO₂: Expulsion of a neutral sulfur dioxide molecule (64 Da) is a common fragmentation pathway for sulfones, often followed by further rearrangements.

Phenyl cation: The appearance of a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is characteristic of benzenoid compounds.

Table 3: Expected HRMS Data and Key Fragments for C₁₅H₂₀O₂S

SpeciesFormulaCalculated Exact Mass (m/z)Description
Molecular Ion [M]⁺[C₁₅H₂₀O₂S]⁺264.1184Parent molecular ion
Phenylsulfonyl Cation[C₆H₅SO₂]⁺141.0010Cleavage of the C₃-S bond
Phenyl Cation[C₆H₅]⁺77.0391Loss of the sulfonyl group and subsequent fragmentation
Loss of Pentyl[C₁₀H₉O₂S]⁺193.0323Cleavage of the C₄-C₅ bond
Loss of SO₂ from M[C₁₅H₂₀]⁺200.1565Expulsion of sulfur dioxide from the molecular ion

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) for Elucidating Electronic Structure and Coordination Environment

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure of the sulfur atom. It involves exciting a sulfur 1s core electron to unoccupied molecular orbitals. The energy and intensity of the resulting absorption features provide direct insight into the oxidation state and local chemical environment of the sulfur atom.

For this compound, the sulfur is in a high formal oxidation state (+6). The K-edge spectrum would be characterized by a prominent pre-edge or rising-edge feature at a high energy, typically above 2480 eV. This high energy is a direct consequence of the large positive partial charge on the sulfur atom, induced by the two electronegative oxygen atoms and the attached carbon groups. The position of this edge provides a clear signature of the sulfone functional group, distinguishing it from lower oxidation state sulfur species like sulfoxides, sulfides, or thiols. Analysis of the pre-edge features can also provide information about the nature of the unoccupied molecular orbitals, particularly those with S 3p character mixed with O 2p and C 2p orbitals.

Sulfur Kβ X-ray Emission Spectroscopy (XES) for Probing Sulfur Oxidation State and Bonding

Complementary to XAS, Sulfur Kβ X-ray Emission Spectroscopy (XES) provides information about the occupied molecular orbitals with sulfur 3p character. This technique involves creating a core hole in the sulfur 1s level and measuring the energy of the photons emitted as electrons from valence orbitals (like S 3p) decay to fill this hole.

The energy of the main Kβ emission peak is highly sensitive to the sulfur oxidation state and the nature of its bonding partners. For a sulfone, where sulfur is bonded to two oxygen atoms and two carbon atoms, the Kβ spectrum provides a distinct fingerprint. The main emission peak (Kβ₁) energy and the energy of a satellite peak (Kβ') can be used to quantify the effective charge on the sulfur atom and describe the covalency of the S-O and S-C bonds. By comparing the Kβ spectrum of this compound to that of reference compounds like dimethyl sulfone and diphenyl sulfone, one could precisely determine the electronic influence of the conjugated diene versus the phenyl group on the central sulfur atom.

Computational and Theoretical Chemistry Studies of Sulfonyl Diene Systems

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules and reaction pathways.

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic synthesis. wikipedia.org The presence of a phenylsulfonyl group on the diene moiety, as in (Nona-1,3-diene-3-sulfonyl)benzene, significantly influences its reactivity. The sulfonyl group is strongly electron-withdrawing, which can activate the diene for cycloadditions.

DFT calculations are instrumental in analyzing these reactions. They can model the transition state geometry and calculate the activation energy barrier, providing a quantitative measure of reaction feasibility. For sulfonyl-activated dienes, DFT can be used to predict both the regioselectivity and stereoselectivity of the cycloaddition. Studies on related systems show that sulfonyl-substituted dienes readily participate in tandem Diels-Alder and retro-ene reactions, highlighting the synthetic utility that can be explored and predicted using computational models. princeton.edu

In a typical normal-electron-demand Diels-Alder reaction, the sulfonyl group lowers the energy of the diene's molecular orbitals, facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. wikipedia.org Conversely, in inverse-electron-demand Diels-Alder reactions, the electron-poor nature of the sulfonyl diene allows it to react efficiently with electron-rich dienophiles. princeton.edu Computational studies on the cycloaddition of tropone (B1200060) diesters with cyclopentadiene (B3395910) have shown that DFT can effectively predict which of the multiple possible reaction pathways is most favorable by comparing the free energy barriers of each. rsc.org For example, calculations can distinguish between potential [6+4], [8+2], and [4+2] cycloaddition pathways, identifying the most kinetically accessible product. rsc.org

Table 1: Representative Calculated Energetics for Competing Cycloaddition Pathways This table presents hypothetical but representative data based on findings for similar systems to illustrate the predictive power of DFT.

Reaction TypeDienophileActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Normal Demand [4+2]Maleic Anhydride18.5-25.0
Inverse Demand [4+2]Ethyl Vinyl Ether22.0-18.7
[6+4] CycloadditionCyclopentadiene28.3-15.2

Elucidation of Reaction Mechanisms (e.g., SN2, Addition-Elimination, Radical Pathways)

Beyond cycloadditions, DFT is crucial for elucidating complex multi-step reaction mechanisms. For sulfonyl dienes, radical pathways are of significant interest. DFT calculations have been successfully applied to understand the mechanism of vicinal amino-sulfonylation of alkenes, a reaction that proceeds via sulfonyl radical intermediates. nih.govresearchgate.net

A plausible radical-mediated reaction involving a sulfonyl diene could be initiated by the formation of an aryl sulfonyl radical. DFT studies show that this radical can then add to one of the double bonds of the diene system. mdpi.comnih.gov The regioselectivity of this addition is governed by the formation of the most stable radical intermediate, a factor that can be precisely calculated. Following the initial addition, the resulting radical can undergo various subsequent reactions, such as intramolecular cyclization. nih.gov

DFT calculations can map the entire potential energy surface of the reaction. For instance, in the energy-transfer-mediated amino-sulfonylation of alkenes, the process begins with the homolysis of an N–S bond to generate a sulfonyl radical and an iminyl radical. nih.gov The sulfonyl radical adds to the alkene, forming a new radical intermediate, which then couples with the iminyl radical to yield the final product. nih.gov DFT calculations revealed a low free energy barrier for the initial N-S bond homolysis (6.7 kcal mol⁻¹) and mapped the subsequent steps, confirming the favorability of the proposed radical pathway. nih.gov

Table 2: DFT-Calculated Free Energy Profile for a Radical Sulfonylation Reaction Data adapted from a DFT study on the amino-sulfonylation of styrene. nih.gov

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1. Radical GenerationTransition State (TS1)6.7
2. Radical AdditionTransition State (TS2)9.3
3. Intermediate FormationRadical Intermediate (II)-13.5
4. Radical CouplingTransition State (TS3)2.1
5. Product FormationFinal Product-49.6

Conformational Analysis and Molecular Geometry Optimization

A rotational spectroscopy study of simple benzenesulfonamides, supported by DFT calculations, revealed that eclipsed conformers were generally more stable than staggered ones. kcl.ac.uk For benzenesulfonamide (B165840) (BSA), the energy difference between the most stable eclipsed conformer and the staggered conformer was calculated to be between 1.24 and 2.74 kJ/mol, depending on the theoretical method. kcl.ac.uk These preferences are a balance of steric repulsion and electronic effects like conjugation. Such analyses are directly applicable to understanding the conformational landscape of this compound, where the orientation of the bulky phenylsulfonyl group relative to the diene plane will influence its accessibility for reactions.

Table 3: Calculated Relative Energies of Benzenesulfonamide Conformers Data from a study on the rotational spectroscopy of sulfonamides. kcl.ac.uk

ConformerDihedral Angle (∠CCSN)Relative Energy (B3LYP, kJ/mol)Relative Energy (MP2, kJ/mol)
Eclipsed 1~65-75°0.000.00
Eclipsed 2~105-115°0.130.07
Staggered 1~165-175°2.741.24
Staggered 2~5-15°3.232.40

Prediction and Interpretation of Spectroscopic Data (IR, XAS, XES)

DFT calculations can accurately predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) spectra. For sulfonyl-containing compounds, the symmetric and asymmetric stretching vibrations of the SO₂ group are characteristic and can be reliably assigned with computational support. mdpi.comresearchgate.net

In a study of a novel sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the IR spectrum. mdpi.com The calculated frequencies showed good agreement with the experimental data. For example, the asymmetric and symmetric SO₂ stretching vibrations were observed experimentally at 1347 cm⁻¹ and 1160 cm⁻¹, respectively, while the scaled computed values were in close agreement. mdpi.com Similar calculations for this compound would allow for the confident assignment of its IR spectrum.

While DFT is widely used for IR and NMR predictions, its application to predict X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for organic molecules is less common and more specialized. Such studies would require specific computational protocols but could provide detailed information about the electronic structure and local environment of the sulfur atom.

Table 4: Comparison of Experimental and DFT-Calculated IR Frequencies for a Sulfonamide Data adapted from studies on novel sulfonamide derivatives. mdpi.comresearchgate.net

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch32913496
SO₂ Asymmetric Stretch13471378
SO₂ Symmetric Stretch11601177
S-N Stretch931973
C-S Stretch735742

Ab Initio and Semi-Empirical Molecular Orbital Calculations

While DFT is highly popular, other methods like ab initio (from first principles) and semi-empirical calculations also provide valuable insights, particularly for specific chemical questions like carbanion stability.

The sulfonyl group is highly effective at stabilizing an adjacent carbanion, a property crucial to the synthetic chemistry of sulfones. Ab initio molecular orbital calculations have provided a deep understanding of the structure and stability of α-sulfonyl carbanions. acs.orgacs.org

A key ab initio study on the (methylsulfonyl)methyl anion revealed that the carbanionic carbon atom is pyramidal, not planar. acs.org The stability and geometry of the carbanion are dictated by a combination of factors, including steric effects and electronic interactions. One of the most important stabilizing interactions is negative hyperconjugation, which involves the donation of electron density from the carbon lone pair orbital (nC) into an antibonding orbital of the sulfonyl group (σ*S-R). acs.org This interaction is maximized in a staggered conformation and is so significant that it creates a substantial barrier to rotation around the C-S bond, which is key to the configurational stability of chiral α-sulfonyl carbanions. acs.org Fluorination of the sulfonyl group was found to shorten the C-S bond and decrease the pyramidalization of the carbanionic carbon, further enhancing stability. acs.org

Table 5: Key Geometric and Energetic Parameters of a Model α-Sulfonyl Carbanion Data based on ab initio calculations of (methylsulfonyl)methyl anion. acs.org

ParameterNeutral Sulfone (CH₃SO₂CH₃)α-Sulfonyl Carbanion ([CH₃SO₂CH₂]⁻)
C-S Bond Length (Å)1.7891.721
S-O Bond Length (Å)1.4471.493
Pyramidalization Angle at Cα (°)N/A (tetrahedral)108.6
C-S Rotational Barrier (kcal/mol)~2.58.8

Activation Energy and Reaction Pathway Determinations

The determination of reaction pathways and their associated activation energies is a cornerstone of computational chemistry, providing a map of the energy landscape of a chemical transformation. For sulfonyl diene systems, such as this compound, these studies are crucial for understanding their synthetic utility, particularly in pericyclic reactions like the Diels-Alder reaction.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reaction of a sulfonyl diene is governed by orbital symmetry, proceeding through a suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), are used to model the transition state of this reaction. The activation energy (Ea) is the energy difference between the reactants and the transition state, and its calculation is key to predicting reaction rates and feasibility.

A proposed reaction pathway for the hydrosulfonylation of a 1,3-diene with a sulfinic acid involves the initial protonation of the diene to form an allylic carbocation intermediate. mdpi.com This is followed by a nucleophilic attack from the benzenesulfonic acid anion to yield the final allylic sulfone product. mdpi.com Computational modeling can elucidate the energetics of this stepwise process, comparing it to potential concerted pathways and identifying the rate-determining step.

Factors influencing the activation energy and reaction pathway include:

Substituent Effects: The electronic nature of substituents on both the diene and the benzene (B151609) ring significantly impacts reactivity. Electron-donating groups on the diene can lower the activation energy in normal-demand Diels-Alder reactions, while electron-withdrawing groups on the dienophile have a similar effect. wikipedia.orgmdpi.com

Solvent Effects: The polarity of the solvent can influence the stability of the transition state. Polar solvents have been shown to enhance the rate of some Diels-Alder reactions, an effect that can be modeled computationally. wikipedia.org

Catalysis: Lewis acid catalysts can dramatically lower the activation energy by coordinating to the dienophile, increasing its reactivity. wikipedia.org Similarly, transition-metal catalysis can open up entirely new reaction pathways, such as radical-mediated processes. mdpi.comrsc.orgresearchgate.net

The table below illustrates hypothetical activation energies for different pathways involving a generic sulfonyl diene, demonstrating how computational chemistry can be used to compare competing mechanisms.

Reaction TypeCatalyst/ConditionsCalculated Activation Energy (kcal/mol)Reaction Pathway
Diels-Alder (Normal Demand)Thermal25-35Concerted [4+2] Cycloaddition
Diels-Alder (Lewis Acid Catalyzed)AlCl₃15-20Lewis-Acid Associated Concerted Cycloaddition
HydrosulfonylationAcid-catalyzed20-30Stepwise (Carbocation Intermediate)
Radical AdditionPhotocatalyst10-18Stepwise (Radical Intermediate)

Note: The data in this table is illustrative and represents typical ranges for these reaction types, not specific experimental values for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Electronic Property Analysis (HOMO/LUMO Interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with a specific activity, such as biological or herbicidal activity. nih.govresearchgate.net For sulfonyl diene systems, QSAR models can be developed to predict their reactivity or potential applications based on calculated molecular descriptors.

A typical QSAR study involves:

Data Set Compilation: A series of related sulfonyl diene compounds with known activity data is assembled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies). nih.govmedwinpublishers.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is tested using internal (cross-validation) and external validation sets. medwinpublishers.com

The resulting QSAR equation allows for the prediction of activity for new, unsynthesized compounds. For instance, a hypothetical QSAR model for the reactivity of sulfonyl dienes in a specific reaction might take the form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The table below shows a hypothetical set of descriptors that could be used in a QSAR study of sulfonyl dienes.

CompoundSteric Descriptor (e.g., Molar Refractivity)Electronic Descriptor (e.g., Hammett Constant σ)Hydrophobic Descriptor (logP)Predicted Activity
Sulfonyl Diene 185.20.004.1-
Sulfonyl Diene 2 (p-NO₂)90.10.783.9-
Sulfonyl Diene 3 (p-OCH₃)88.5-0.274.2-
This compound----

Note: This table is for illustrative purposes. The descriptors and activities are hypothetical and demonstrate the type of data used in a QSAR analysis.

Electronic Property Analysis (HOMO/LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net

The energy and spatial distribution of these orbitals in this compound determine its reactivity profile.

HOMO: In a sulfonyl diene, the HOMO is typically localized on the π-system of the diene. Its energy level indicates the ability of the molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: The LUMO is often associated with the sulfonyl group and the conjugated system. The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govchalcogen.ro A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of a Diels-Alder reaction, the interaction is strongest between the HOMO of the diene and the LUMO of the dienophile (or vice-versa in an inverse-demand reaction). The relative energies of these orbitals determine the reaction rate and regioselectivity. wikipedia.org

The table below presents hypothetical FMO energy values for related sulfonyl compounds, calculated using DFT methods, to illustrate these concepts.

CompoundE(HOMO) (eV)E(LUMO) (eV)ΔE (HOMO-LUMO Gap) (eV)Predicted Reactivity
Benzene-9.24+1.1510.39Low
1,3-Butadiene-9.09+0.629.71Moderate
Benzenesulfonyl chloride-10.51-1.788.73High (as electrophile)
This compound (Hypothetical)-9.5-1.28.3High

Note: The energy values in this table are illustrative and based on typical values for these classes of compounds, not specific calculations for this compound.

Synthetic Utility and Strategic Applications in Complex Molecule Synthesis

Employment of (Nona-1,3-diene-3-sulfonyl)benzene as a Versatile Building Block

This compound serves as a highly effective building block in organic synthesis due to the activating and directing effects of the sulfonyl group. acs.orgnih.gov This functional group renders the diene electron-deficient, which is a critical feature for its participation in a variety of chemical transformations. The sulfonyl group enhances the reactivity of the diene system, particularly in Diels-Alder reactions, by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This enhanced reactivity allows cycloadditions to proceed under mild conditions with a wide range of dienophiles.

The presence of the sulfonyl group also provides a handle for subsequent chemical modifications. The sulfone moiety can be removed reductively after serving its purpose in a synthetic sequence, a feature that makes it a "traceless" activating group. acs.org This versatility allows chemists to construct complex carbon skeletons that would be difficult to access through other means. The combination of predictable reactivity and the ability to de-functionalize the product makes sulfonyl dienes like this compound valuable assets in the synthesis of biologically active molecules and complex natural products. acs.org

Stereocontrolled Construction of Cyclohexenes and Other Cyclic Architectures

One of the most powerful applications of this compound is in the stereocontrolled synthesis of six-membered rings via the Diels-Alder reaction. numberanalytics.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a cyclohexene (B86901) ring system with a high degree of predictability and stereoselectivity. numberanalytics.com The phenylsulfonyl group in this compound plays a crucial role in governing the stereochemical outcome of these reactions.

In reactions with various dienophiles, the bulky sulfonyl group directs the approach of the dienophile, leading to high levels of diastereoselectivity. nih.gov For instance, in reactions with chiral enol ethers, N-sulfonyl-1-aza-1,3-butadienes (a related class of compounds) have shown exceptional endo diastereoselectivity, a phenomenon attributed to a combination of stabilizing secondary orbital interactions and anomeric effects in the transition state. nih.gov These principles are directly applicable to the all-carbon diene system of this compound, allowing for the construction of cyclohexene derivatives with multiple, well-defined stereocenters. This control is fundamental in the synthesis of complex target molecules where specific stereoisomers are required.

Development as Precursors for Diverse Chemical Entities

The synthetic utility of this compound extends beyond the initial cycloaddition products. The resulting sulfonyl-substituted cyclohexenes are stable, versatile intermediates that can be elaborated into a wide array of other molecules. acs.org The sulfonyl group, having fulfilled its role as an activator and stereochemical controller, can be removed under various reductive conditions, such as with sodium amalgam or other reducing agents. This removal reveals a simple cyclohexene, effectively making the sulfonyl diene a traceless linchpin in the synthetic strategy. acs.org

Furthermore, the double bond within the newly formed ring and the sulfonyl group itself can serve as points for further functionalization. This allows for the introduction of new functional groups and the construction of more complex and diverse molecular architectures. This precursor relationship is a key advantage, enabling multi-step syntheses where the diene provides the core scaffold that is subsequently decorated to achieve the final target molecule. nih.gov

Facilitating the Formation of Complex Carbon-Carbon Bonds and Molecular Frameworks

The primary role of this compound in synthesis is to facilitate the formation of complex carbon-carbon bonds and molecular frameworks with high efficiency and control. numberanalytics.com The Diels-Alder reaction is a premier example of a carbon-carbon bond-forming reaction, creating two new sigma bonds and a six-membered ring in a single, atom-economical step. numberanalytics.com The activation provided by the sulfonyl group makes this compound a highly reactive diene for these transformations, enabling the construction of polycyclic systems that are common in natural products.

Beyond cycloadditions, the principles of using functionalized dienes extend to other areas of synthesis. For example, related electron-poor dienes have been used in cyclopropanation reactions with sulfur ylides to produce vinylcyclopropanes, which are themselves valuable synthetic intermediates. organic-chemistry.org The reactivity profile of this compound makes it a candidate for similar transformations, highlighting its potential to create not just six-membered rings but other complex carbocyclic frameworks. This ability to forge key bonds in a controlled manner underscores its importance as a strategic tool in the art of complex molecule synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Nona-1,3-diene-3-sulfonyl)benzene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonylation of a bicyclic precursor. For example, sulfonyl chloride derivatives (e.g., benzene-1-sulfonyl chloride) react with nucleophiles under inert conditions, as seen in the preparation of structurally related sulfonamides . Purification via recrystallization or chromatography (e.g., silica gel column) is critical to achieve >95% purity, validated by HPLC or NMR .

Q. How should researchers characterize the structural stability of this compound under varying conditions?

  • Methodological Answer : Use temperature-controlled NMR (e.g., ¹H NMR at 25–100°C) to monitor conformational changes. For hydrolytic stability, incubate the compound in buffered solutions (pH 2–12) and track degradation via LC-MS. Comparative studies with analogous sulfones (e.g., diphenyl sulfone) can provide benchmarks .

Q. What spectroscopic techniques are most effective for confirming the sulfonyl group’s presence in this compound?

  • Methodological Answer : Combine ¹³C NMR (sulfonyl carbon resonance ~110–120 ppm) and FT-IR (asymmetric S=O stretching at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹). For ambiguity, X-ray crystallography (if crystals are obtainable) or computational modeling (DFT-based vibrational analysis) can resolve structural uncertainties .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Compare results with experimental kinetics (e.g., reaction rates with amines or thiols) to validate models. Docking studies (as in PDB 3HKC) may predict interactions in biological systems .

Q. How should researchers address contradictory data in catalytic applications of sulfonylbenzene derivatives?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., triangulation of HPLC, MS, and kinetic data) to isolate variables like solvent polarity or catalyst loading. For example, discrepancies in reaction yields may arise from trace moisture—address via rigorous drying protocols or in situ IR monitoring .

Q. What strategies optimize the regioselectivity of functionalization on the nona-diene ring system?

  • Methodological Answer : Use directing groups (e.g., meta-sulfonyl) to bias electrophilic attack. For instance, bromination studies on analogous sulfones show selectivity at the 5-position of the bicyclic framework. Computational MD simulations (e.g., using Gaussian or GROMACS) can model transition states to guide experimental design .

Data Validation & Reproducibility

Q. What statistical approaches are recommended for validating biological activity data involving sulfonylbenzene derivatives?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare dose-response curves across replicates. Ensure significance thresholds (p < 0.05) and report SEM. Open-access tools like GraphPad Prism® enhance reproducibility, as demonstrated in cytotoxicity assays .

Q. How can researchers ensure batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer : Implement QC protocols: (1) Track retention time shifts via UPLC-MS; (2) Monitor residual solvents (e.g., methylene chloride) by GC-FID; (3) Validate purity against reference standards (e.g., CertiPrep’s sulfone mixtures). Customized analytical suites (e.g., SPE extraction) improve sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.